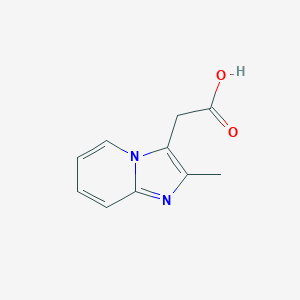

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

Descripción general

Descripción

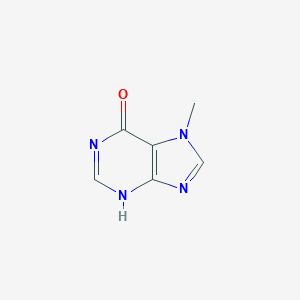

Imidazo[1,2-a]pyridines are a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activity. The specific compound "Imidazo[1,2-a]pyridine-3-acetic acid, 2-methyl-" is a derivative within this class that has been synthesized and studied for various pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antiulcer activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the C-H functionalization in the direction of C-S bond formation, using readily available starting substrates and catalysts under mild reaction conditions . Another method includes the oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . Additionally, a one-pot synthesis method has been reported, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents at the 1- and 3-positions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a bicyclic system with a bridgehead nitrogen atom. This structure is amenable to various substitutions, which can significantly alter the compound's pharmacological properties . The presence of the acetic acid moiety in the 3-position of the imidazo[1,2-a]pyridine ring is a common feature in compounds with antiulcer activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a range of chemical reactions, including regiospecific substitutions to yield various derivatives. For instance, 3-substituted imidazo[1,2-a]pyridines can be obtained in one pot by reacting 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes . The synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves a stereospecific reaction using a new Horner−Emmons reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their substituents. For example, compounds containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT), leading to strong, solid-state emission in the blue-green-yellow region . The antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids have been tested, indicating the potential for therapeutic applications .

Aplicaciones Científicas De Investigación

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field: Organic Chemistry

- Summary of Application: A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Methods of Application: The synthesis involves a multicomponent condensation process .

- Results or Outcomes: This method allows for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Treatment of Insomnia and Brain Function Disorders

- Scientific Field: Pharmacology

- Summary of Application: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, such as zolpidem, are used to treat short-term insomnia and some disorders of brain function .

- Methods of Application: Zolpidem is administered orally .

- Results or Outcomes: Zolpidem has been found to be effective in treating short-term insomnia with fewer side effects compared to classical benzodiazepine tranquilizers .

Antibacterial and Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal agents .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against various bacterial and fungal infections .

Antiviral Agents

- Scientific Field: Virology

- Summary of Application: Some imidazo[1,2-a]pyridine derivatives have been proposed for use as antiviral agents .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against various viral infections .

Anti-inflammatory Drugs

- Scientific Field: Pharmacology

- Summary of Application: Some imidazo[1,2-a]pyridine derivatives have been proposed for use as anti-inflammatory drugs .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in reducing inflammation .

Treatment of Cancer

- Scientific Field: Oncology

- Summary of Application: Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

- Methods of Application: The specific methods of application would depend on the type of cancer and the specific derivative used .

- Results or Outcomes: While the outcomes can vary, some derivatives have shown promise in preclinical studies .

Treatment of Cardiovascular Diseases

- Scientific Field: Cardiology

- Summary of Application: Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases .

- Methods of Application: The specific methods of application would depend on the type of cardiovascular disease and the specific derivative used .

- Results or Outcomes: While the outcomes can vary, some derivatives have shown promise in preclinical studies .

Treatment of Alzheimer’s Disease

- Scientific Field: Neurology

- Summary of Application: Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .

- Methods of Application: The specific methods of application would depend on the stage of Alzheimer’s disease and the specific derivative used .

- Results or Outcomes: While the outcomes can vary, some derivatives have shown promise in preclinical studies .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

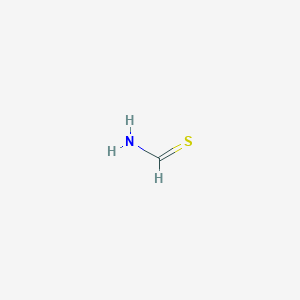

2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGQJEFOEJTDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170313 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

CAS RN |

17745-07-2 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.